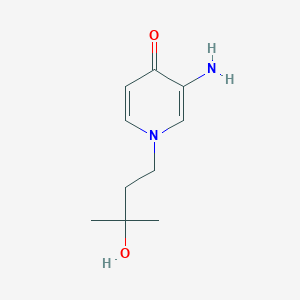
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a unique structure that includes both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-hydroxy-3-methylbutanal with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have comparable biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused ring system and are used in medicinal chemistry.
Uniqueness
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-amino-1-(3-hydroxy-3-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,14)4-6-12-5-3-9(13)8(11)7-12/h3,5,7,14H,4,6,11H2,1-2H3 |
InChIキー |
KTCNPNFROUTSTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN1C=CC(=O)C(=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


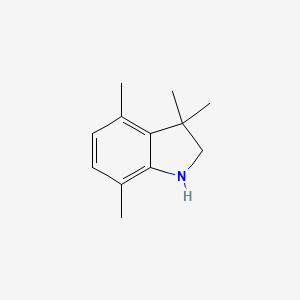
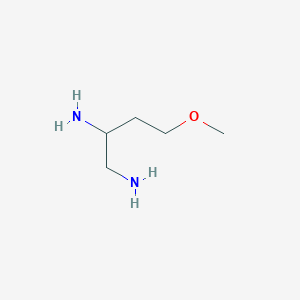
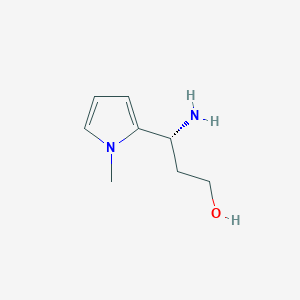
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
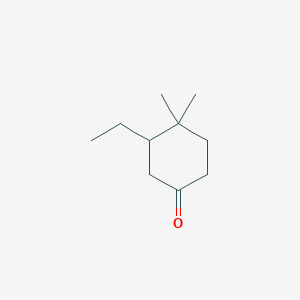

![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
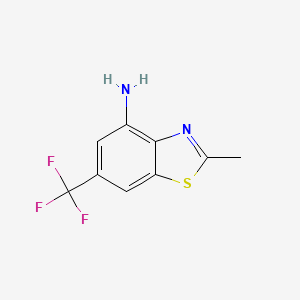

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)



